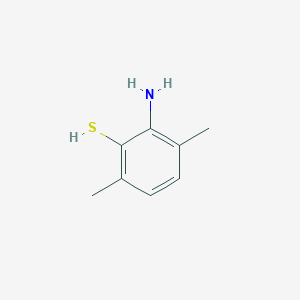

2-Amino-3,6-dimethylbenzene-1-thiol

Descripción general

Descripción

2-Amino-3,6-dimethylbenzene-1-thiol is an organic compound with the molecular formula C8H11NS It is a derivative of benzene, featuring an amino group, two methyl groups, and a thiol group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions .

Industrial Production Methods

Industrial production of 2-Amino-3,6-dimethylbenzene-1-thiol may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields. The use of green chemistry principles, such as employing environmentally friendly solvents and reagents, is also gaining traction in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3,6-dimethylbenzene-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The benzene ring can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

2-Amino-3,6-dimethylbenzene-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-Amino-3,6-dimethylbenzene-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzenethiol: Lacks the methyl groups, resulting in different chemical properties and reactivity.

3,6-Dimethylbenzenethiol: Lacks the amino group, affecting its biological activity and applications.

2-Amino-4,6-dimethylbenzenethiol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

2-Amino-3,6-dimethylbenzene-1-thiol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Amino-3,6-dimethylbenzene-1-thiol, also known as 2-amino-3,6-dimethylphenylthiol, is a compound that exhibits unique biological properties due to its specific functional group arrangement. The presence of both amino and thiol groups allows this compound to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₉H₁₃N₁S

- Molecular Weight : 167.27 g/mol

The compound features:

- An amino group (-NH₂) that can engage in hydrogen bonding.

- A thiol group (-SH) that can form disulfide bonds and interact with cysteine residues in proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, potentially inhibiting their activity.

- Antioxidant Activity : The compound may scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Candida albicans | 30 µg/mL |

These results highlight the potential of this compound as an antimicrobial agent in clinical settings.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical cancer) | 8.2 | Cell cycle arrest |

| MCF7 (Breast cancer) | 12.0 | Inhibition of proliferation |

The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development as an anticancer drug.

Case Study 1: Anticancer Efficacy

A study conducted by Finiuk et al. assessed the anticancer activity of various thiol derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition in A549 lung cancer cells, with an IC50 value of approximately 10 µM. The study concluded that the compound could be developed as a lead for new anticancer therapies due to its selective action against tumor cells while sparing normal cells .

Case Study 2: Antioxidant Properties

In a separate investigation into the antioxidant capabilities of thiol compounds, it was found that this compound effectively scavenged free radicals in vitro. The compound demonstrated a dose-dependent response in reducing oxidative stress markers in cultured cells, suggesting its potential utility in protective therapies against oxidative damage.

Propiedades

IUPAC Name |

2-amino-3,6-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRIVJCUZHYARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565468 | |

| Record name | 2-Amino-3,6-dimethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139331-75-2 | |

| Record name | 2-Amino-3,6-dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139331-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,6-dimethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.